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Compound of Interest

Compound Name: 3-Ethyl-2,7-dimethyloctane

Cat. No.: B1209469

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for the branched alkane, 3-ethyl-2,7-dimethyloctane. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis who require a comprehensive understanding of the spectral characteristics of this
compound. This document outlines predicted spectral data, details generalized experimental
protocols for data acquisition, and presents visual workflows to aid in the interpretation of the
spectroscopic information.

Molecular Structure and Properties

3-Ethyl-2,7-dimethyloctane is a saturated hydrocarbon with the molecular formula C12Hz26 and
a molecular weight of 170.33 g/mol . Its structure consists of an eight-carbon chain (octane)
with methyl groups at positions 2 and 7, and an ethyl group at position 3. The structural
complexity of this molecule leads to distinct patterns in its NMR and mass spectra, which are
crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of organic molecules. Below are the predicted *H and 13C NMR spectral data for 3-
ethyl-2,7-dimethyloctane.

Predicted *H NMR Spectral Data
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The *H NMR spectrum of 3-ethyl-2,7-dimethyloctane is expected to show a complex pattern

of overlapping signals in the upfield region (typically 0.8-1.8 ppm), which is characteristic of

saturated alkanes. The chemical shifts are influenced by the electronic environment of each

proton.

Protons Assigned Predicted Chemical Predicted .
: C Integration

to Carbon Shift (ppm) Multiplicity
C1, C2-CHs 0.85-0.95 Doublet / Triplet 9H
C7-CHs, C8 0.85-0.95 Doublet / Triplet 9H
C4, C5, C6, C3-CH2- ]

1.15-1.40 Multiplet 8H
CHs
C2-H, C3-H, C7-H 1.40-1.80 Multiplet 3H

Predicted *C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the molecule's asymmetry, twelve distinct signals are predicted.
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Carbon Atom

Predicted Chemical Shift (ppm)

c1 ~11-16
C2-CHs ~14-19
cs8 ~22-25
C7-CHs ~22-25
C6 ~28-32
C5 ~30-34
C4 ~35-40
C3-CH2-CHs ~25-29
Cc3 ~40-45
c2 ~33-38
c7 ~30-35
C3-CH2-CHs ~10-14

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-ethyl-2,7-dimethyloctane results in the

formation of a molecular ion (M*) and a series of fragment ions. The fragmentation pattern is

characteristic of branched alkanes, with cleavage preferentially occurring at the branching

points to form more stable carbocations.

Mass Spectral Data

The mass spectrum is expected to show a weak or absent molecular ion peak at m/z 170. The

base peak is typically a result of fragmentation at the most substituted carbon atoms.
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miz Relative Intensity Proposed Fragment lon

43 100% [CsH7]* (isopropyl cation)

57 High [CaHo]* (tert-butyl cation or
sec-butyl cation)

71 Moderate [CsHa1]*

85 Moderate [CeHas3]*

141 Low [M-C2Hs]*

170 Very Low / Absent [C12H26]* (Molecular lon)

Experimental Protocols

The following sections describe generalized experimental procedures for acquiring NMR and
GC-MS data for volatile organic compounds like 3-ethyl-2,7-dimethyloctane.

NMR Spectroscopy Protocol

Sample Preparation:

e Asample of 3-ethyl-2,7-dimethyloctane (typically 5-10 mg for *H NMR, 20-50 mg for 3C
NMR) is accurately weighed.

o The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs).

e The solution is transferred to a 5 mm NMR tube.
Instrument Parameters (*H NMR):

e Spectrometer: 300-500 MHz

e Pulse Angle: 30-45°

e Acquisition Time: 2-4 seconds
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o Relaxation Delay: 1-5 seconds

e Number of Scans: 8-16

Instrument Parameters (33C NMR):

Spectrometer: 75-125 MHz

Pulse Program: Proton-decoupled

Pulse Angle: 45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on concentration

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

o Adilute solution of 3-ethyl-2,7-dimethyloctane is prepared in a volatile solvent (e.g.,
hexane or dichloromethane) at a concentration of approximately 10-100 pg/mL.

GC Parameters:

Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio
(e.g., 50:1).

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness) is commonly used for alkane separation.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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e Oven Temperature Program:
o Initial temperature: 40-60 °C, hold for 2-5 minutes.
o Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.
o Hold: Maintain the final temperature for 5-10 minutes.

MS Parameters:

lonization Mode: Electron lonization (EI).

lonization Energy: 70 eV.

lon Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the
spectroscopic analysis of 3-ethyl-2,7-dimethyloctane.

Caption: Molecular structure of 3-Ethyl-2,7-dimethyloctane with numbered carbons.
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Caption: General workflow for spectroscopic analysis of an organic compound.

« To cite this document: BenchChem. [Spectral Analysis of 3-Ethyl-2,7-dimethyloctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1209469?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-dimethyloctane-nmr-mass-spec
https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-dimethyloctane-nmr-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-
dimethyloctane-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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